

Onzigolide (BIM-23A760): A Technical Guide on its Molecular Characteristics and Chemical Properties

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Compound of Interest

Compound Name: Onzigolide

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Abstract

Onzigolide (BIM-23A760) is a synthetically developed chimeric molecule engineered to concurrently target dopamine and somatostatin receptor pathways. This technical guide provides a comprehensive overview of its molecular formula, chemical properties, and the fundamental experimental methodologies used for its characterization. The document details the signaling pathways modulated by **Onzigolide** and presents available quantitative data in a structured format to facilitate understanding and further research in the field of neuroendocrine tumor therapeutics.

Chemical and Physical Properties

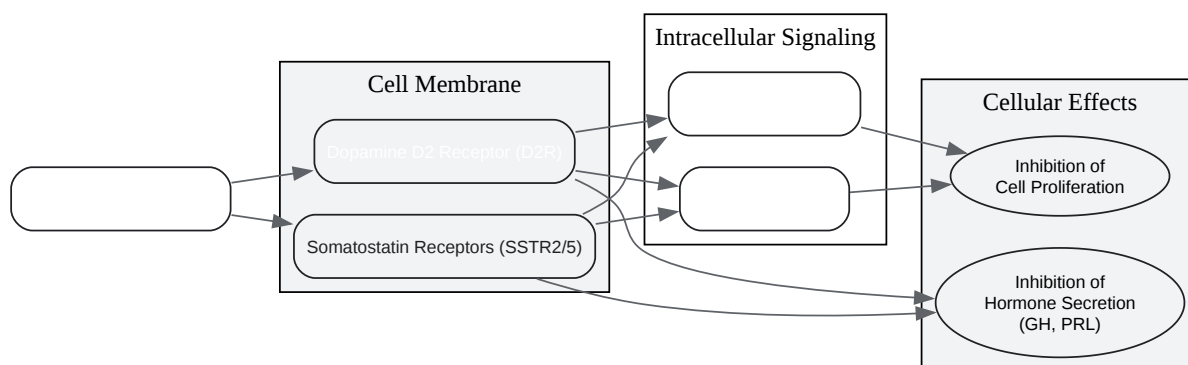
Onzigolide is a complex biomolecule with a high molecular weight. Its chemical identity and fundamental properties are summarized below.

| Property | Value | Source |
|---------------------|---|--------|
| Molecular Formula | C ₈₆ H ₁₁₆ N ₁₆ O ₁₂ S ₄ | [1][2] |
| Molecular Weight | 1694.21 g/mol | [1][3] |
| Exact Mass | 1692.7800 Da | [3] |
| Synonyms | BIM-23A760, TBR-760, Dopastatin | [1][3] |
| CAS Number | 778630-77-6 | [1][3] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | N/A |

Mechanism of Action and Signaling Pathways

Onzigolide is a chimeric agonist that exhibits high affinity for both the dopamine D2 receptor (D2R) and the somatostatin receptor subtype 2 (SSTR2), with a lesser affinity for somatostatin receptor subtype 5 (SSTR5). Its mechanism of action involves the simultaneous activation of these receptors, leading to the modulation of downstream signaling cascades that regulate hormone secretion and cell proliferation.

Upon binding to D2R and SSTRs, **Onzigolide** has been shown to activate the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways.[4] This dual receptor engagement is believed to contribute to its potent anti-secretory and anti-proliferative effects observed in preclinical studies.



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Caption: Onzigolide signaling pathway. (Within 100 characters)

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of **Onzigolide** from in vitro studies.

| Parameter | Receptor/Cell Line | Value | Biological Effect | Source |
|------------------|--|--------|---|---|
| EC ₅₀ | Non-functioning pituitary adenoma (NFPA) cells | 1.2 pM | Inhibition of [³ H]thymidine incorporation (Cell Proliferation) | [3] [5] [6] |

Note: Further quantitative data on binding affinities (K_i) for D2R, SSTR2, and SSTR5, as well as EC₅₀/IC₅₀ values for hormone secretion inhibition and signaling pathway activation, are not publicly available in the reviewed literature.

Experimental Protocols

The characterization of **Onzigolide** involves a series of standard and specialized in vitro assays. Below are detailed methodologies for key experiments.

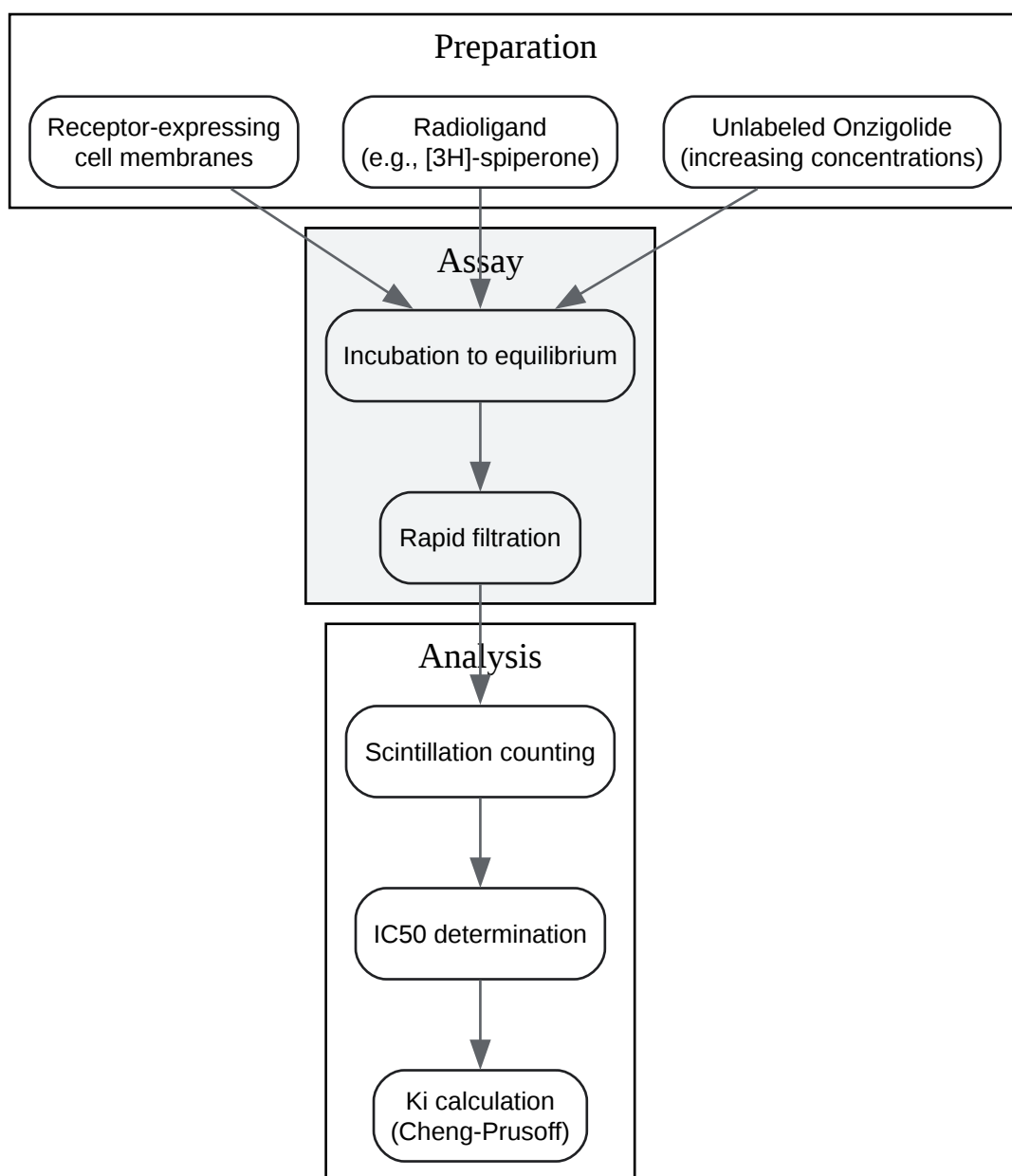
Radioligand Binding Affinity Assay

This assay is performed to determine the binding affinity (K_i) of **Onzigolide** for its target receptors.

Objective: To quantify the affinity of **Onzigolide** for Dopamine D2 and Somatostatin SSTR2/SSTR5 receptors.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (D2R, SSTR2, or SSTR5) are prepared from cultured cells or tissue homogenates.
- **Competitive Binding:** A constant concentration of a specific radioligand (e.g., [3 H]-spiperone for D2R, [125 I]-Tyr¹¹-SRIF-14 for SSTRs) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled **Onzigolide**.
- **Incubation:** The reaction is incubated to allow binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **Onzigolide** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Radioligand binding assay workflow. (Within 100 characters)

Functional Assay: Inhibition of Hormone Secretion

This assay evaluates the functional effect of **Onzigolide** on the secretion of hormones such as Growth Hormone (GH) and Prolactin (PRL) from pituitary tumor cells.

Objective: To measure the potency (EC₅₀) of **Onzigolide** in inhibiting hormone secretion.

Methodology:

- **Cell Culture:** Primary cultures of human pituitary adenoma cells or appropriate cell lines are established.
- **Treatment:** Cells are treated with increasing concentrations of **Onzigolide** for a defined period.
- **Sample Collection:** The cell culture medium is collected.
- **Hormone Quantification:** The concentration of GH and PRL in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
- **Data Analysis:** The concentration of **Onzigolide** that causes a 50% reduction in hormone secretion (EC_{50}) is determined by non-linear regression analysis of the dose-response curve.

Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay assesses the anti-proliferative effects of **Onzigolide**.

Objective: To determine the potency (EC_{50}) of **Onzigolide** in inhibiting cell proliferation.

Methodology:

- **Cell Seeding:** Pituitary adenoma cells are seeded in multi-well plates.
- **Treatment:** Cells are treated with various concentrations of **Onzigolide**.
- **Radiolabeling:** [3H]Thymidine is added to the culture medium for a specific duration, allowing it to be incorporated into the DNA of proliferating cells.
- **Cell Harvesting:** Cells are harvested onto glass fiber filters, and unincorporated [3H]thymidine is washed away.
- **Quantification:** The amount of incorporated [3H]thymidine is measured by scintillation counting.

- Data Analysis: The concentration of **Onzigolide** that inhibits [³H]thymidine incorporation by 50% (EC₅₀) is calculated.

Western Blot Analysis of ERK1/2 and p38 MAPK Phosphorylation

This technique is used to confirm the activation of downstream signaling pathways.

Objective: To detect the phosphorylation of ERK1/2 and p38 MAPK in response to **Onzigolide** treatment.

Methodology:

- Cell Treatment: Cultured pituitary tumor cells are treated with **Onzigolide** for various time points.
- Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
- Protein Quantification: The protein concentration of the lysates is determined.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescence detection system. The total levels of ERK1/2 and p38 are also measured as loading controls.

Conclusion

Onzigolide (BIM-23A760) is a potent chimeric molecule with a well-defined molecular structure and promising preclinical activity. Its dual agonism at dopamine D2 and somatostatin SSTR2 receptors translates into significant anti-proliferative and potential anti-secretory effects,

mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of **Onzigolide** and other novel chimeric compounds in the development of targeted therapies for neuroendocrine tumors. Further studies are warranted to fully elucidate its quantitative pharmacological profile and clinical potential.

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